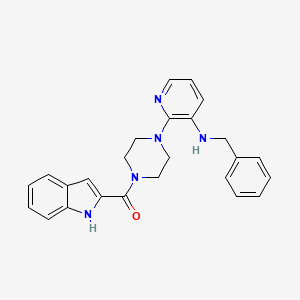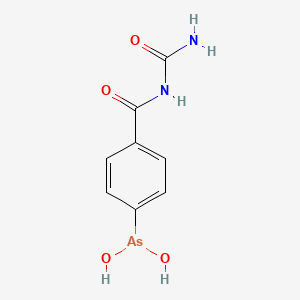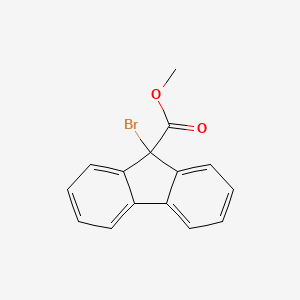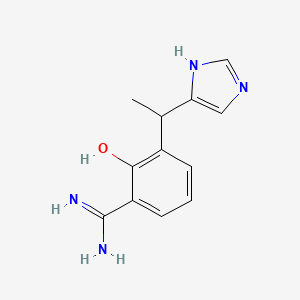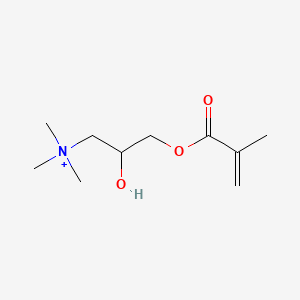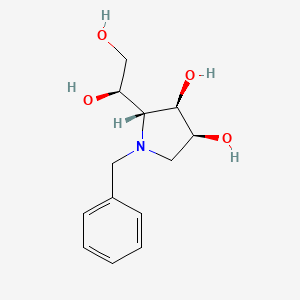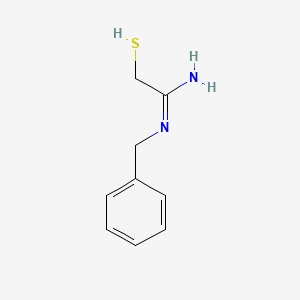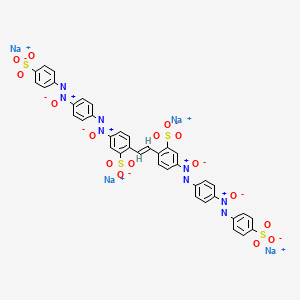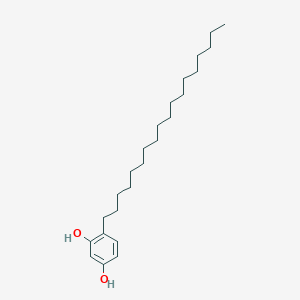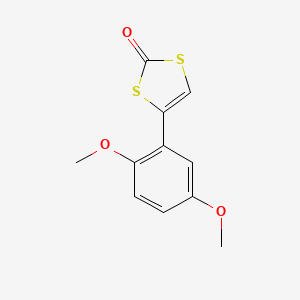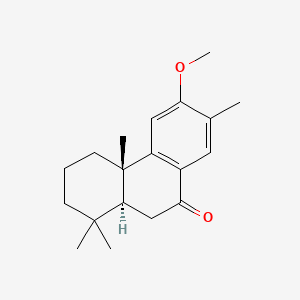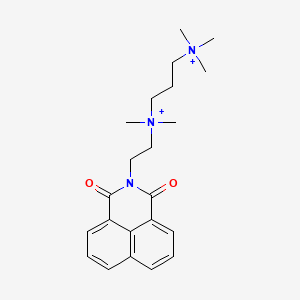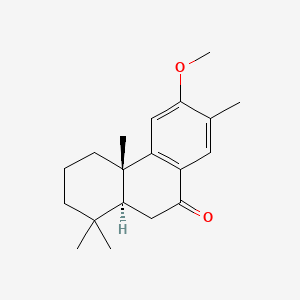
O-Methylnimbiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of O-Methylnimbiol involves several steps, typically starting with the preparation of organometallic species. Organolithium and organomagnesium species are commonly used in the synthesis of such compounds due to their high reactivity . The general methods of preparation include reactions with metal and transmetallation, metathesis, and hydrometallation . Industrial production methods often involve the use of flow microreactors to control the highly reactive species and ensure efficient production .
化学反应分析
O-Methylnimbiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium and organomagnesium species, which are highly reactive towards various electrophiles such as carbonyl compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
O-Methylnimbiol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. . In industry, it is used in the production of various chemicals and materials due to its unique properties.
作用机制
The mechanism of action of O-Methylnimbiol involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
O-Methylnimbiol can be compared with other similar compounds based on its structure and properties. Similar compounds include other organometallic species and polyketide natural products . What sets this compound apart is its unique combination of reactivity and stability, making it suitable for a wide range of applications.
属性
CAS 编号 |
3772-54-1 |
|---|---|
分子式 |
C19H26O2 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
(4aS,10aS)-6-methoxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C19H26O2/c1-12-9-13-14(10-16(12)21-5)19(4)8-6-7-18(2,3)17(19)11-15(13)20/h9-10,17H,6-8,11H2,1-5H3/t17-,19+/m0/s1 |
InChI 键 |
LLSHPJSGKGCJSJ-PKOBYXMFSA-N |
手性 SMILES |
CC1=CC2=C(C=C1OC)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C |
规范 SMILES |
CC1=CC2=C(C=C1OC)C3(CCCC(C3CC2=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


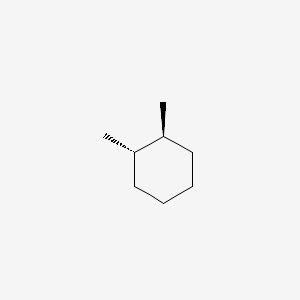
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
